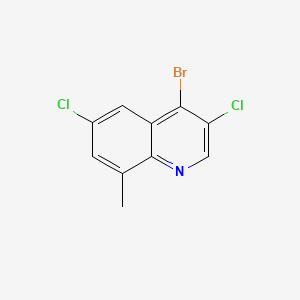

4-Bromo-3,6-dichloro-8-methylquinoline

Description

Introduction and Fundamental Properties

Chemical Identity and Classification

4-Bromo-3,6-dichloro-8-methylquinoline is classified as a halogenated heterocyclic aromatic compound belonging to the quinoline family, specifically categorized under polysubstituted quinoline derivatives. The compound is officially designated with the Chemical Abstracts Service registry number 1208956-95-9, establishing its unique chemical identity within the comprehensive chemical literature database. This molecular entity is further characterized by its MDL number MFCD13619754, which provides additional identification within chemical databases and inventory systems. The compound belongs to the broader classification of nitrogen-containing heterocyclic compounds, specifically those featuring a bicyclic aromatic structure consisting of a benzene ring fused to a pyridine ring. Within the quinoline family, this compound represents a highly substituted derivative featuring both heavy halogens (bromine and chlorine) and an alkyl substituent (methyl group), placing it in the specialized category of polyhalogenated alkylquinolines.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the base name quinoline modified by positional descriptors indicating the precise locations of all substituents. The compound's classification extends beyond simple structural categorization to include functional classifications based on its potential reactivity patterns, particularly those associated with halogenated aromatic systems and their capacity for nucleophilic substitution reactions. The presence of multiple halogen atoms in specific positions creates a unique electronic environment that distinguishes this compound from simpler quinoline derivatives and places it within a specialized subset of halogenated heterocycles that exhibit distinct chemical and physical properties.

Historical Context in Quinoline Chemistry

The development of quinoline chemistry traces its origins to the pioneering work of Friedlieb Ferdinand Runge, who first extracted quinoline from coal tar in 1834, initially naming the substance "leukol" meaning "white oil" in Greek. This foundational discovery established quinoline as one of the earliest characterized nitrogen heterocycles and set the stage for the systematic development of quinoline derivatives over subsequent decades. The evolution of quinoline synthesis methodology reached a significant milestone with the development of the Skraup synthesis in 1880 by Zdenko Hans Skraup, who established a reliable method for constructing quinoline rings from aniline precursors. This synthetic breakthrough provided the foundation for the systematic exploration of substituted quinoline derivatives, including compounds featuring multiple halogen substituents like 4-bromo-3,6-dichloro-8-methylquinoline.

The historical progression of quinoline chemistry encompassed the development of numerous named reactions specifically designed for quinoline synthesis, including the Combes quinoline synthesis, Conrad-Limpach synthesis, Doebner reaction, Doebner-Miller reaction, and Gould-Jacobs reaction. These methodological advances enabled the preparation of increasingly complex quinoline derivatives with specific substitution patterns, ultimately leading to the synthesis of polysubstituted compounds such as 4-bromo-3,6-dichloro-8-methylquinoline. The development of metal-free halogenation protocols represents a more recent advancement in quinoline chemistry, with research demonstrating the feasibility of regioselective remote carbon-hydrogen halogenation of 8-substituted quinoline derivatives. This methodological evolution has provided new pathways for accessing complex halogenated quinolines with precise substitution patterns, contributing to the synthetic accessibility of compounds like 4-bromo-3,6-dichloro-8-methylquinoline and related derivatives.

Physical and Chemical Constants

Molecular Formula and Weight

The molecular composition of 4-bromo-3,6-dichloro-8-methylquinoline is precisely defined by its molecular formula C₁₀H₆BrCl₂N, which indicates the presence of ten carbon atoms, six hydrogen atoms, one bromine atom, two chlorine atoms, and one nitrogen atom. The molecular weight of this compound has been determined to be 290.9713 grams per mole, reflecting the contribution of the heavy halogen atoms (bromine and chlorine) to the overall molecular mass. This molecular weight places the compound within the range typical of substituted quinoline derivatives, though the presence of multiple halogen atoms results in a significantly higher molecular weight compared to unsubstituted quinoline, which has a molecular weight of approximately 129 grams per mole.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₆BrCl₂N | |

| Molecular Weight | 290.9713 g/mol | |

| Heavy Atom Count | 14 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Hydrogen Bond Donor Count | 0 |

The molecular composition reflects the structural complexity introduced by the multiple substituents, with the halogen atoms contributing significantly to both the molecular weight and the electronic properties of the compound. The carbon-to-hydrogen ratio in this molecule is notably high compared to unsubstituted quinoline, reflecting the replacement of hydrogen atoms with halogen substituents at multiple positions on the quinoline core. The presence of a single nitrogen atom in the pyridine ring of the quinoline structure provides the basic character typical of quinoline derivatives, though this basicity may be significantly modulated by the electron-withdrawing effects of the halogen substituents.

Spectroscopic Constants

The spectroscopic characterization of 4-bromo-3,6-dichloro-8-methylquinoline provides essential information for structural identification and purity assessment. The compound's SMILES notation is recorded as "Clc1cc(C)c2c(c1)c(Br)c(cn2)Cl", which provides a standardized representation of its molecular connectivity and serves as a computational descriptor for database searches and molecular modeling applications. This SMILES string encodes the specific arrangement of atoms and bonds within the molecule, including the precise positions of all substituents relative to the quinoline core structure.

Nuclear magnetic resonance spectroscopy data for related quinoline derivatives suggests that the proton spectrum of 4-bromo-3,6-dichloro-8-methylquinoline would exhibit characteristic signals corresponding to the aromatic protons of the quinoline ring system, with chemical shifts influenced by the electron-withdrawing effects of the halogen substituents. The methyl group at the 8-position would be expected to appear as a singlet in the aliphatic region of the proton spectrum, while the aromatic protons would appear in the typical aromatic region with coupling patterns determined by the specific substitution pattern. Carbon-13 nuclear magnetic resonance spectroscopy would provide information about the carbon framework of the molecule, with the halogenated carbons appearing at characteristic chemical shifts that reflect the electronic effects of the attached halogen atoms.

Solubility Parameters

The solubility characteristics of 4-bromo-3,6-dichloro-8-methylquinoline are significantly influenced by the presence of multiple halogen substituents and the basic quinoline core structure. Computational predictions for related polyhalogenated quinoline derivatives suggest that this compound would exhibit limited solubility in polar protic solvents such as water, due to the hydrophobic nature imparted by the halogen substituents and the aromatic character of the quinoline ring system. The XLogP3-AA value for structurally related compounds like 3-bromo-2,6-dichloro-4-methylquinoline is reported as 4.8, indicating high lipophilicity and suggesting that 4-bromo-3,6-dichloro-8-methylquinoline would similarly exhibit high octanol-water partition coefficient values.

The topological polar surface area calculations for related compounds indicate values around 12.9 square angstroms, reflecting the limited polar surface area available for hydrogen bonding interactions. This low polar surface area, combined with the electron-withdrawing effects of the halogen substituents, suggests that the compound would be preferentially soluble in nonpolar or moderately polar aprotic solvents such as chloroform, dichloromethane, or acetonitrile. The presence of the nitrogen atom in the quinoline ring provides a potential site for protonation under acidic conditions, which could enhance solubility in aqueous acidic media through the formation of the corresponding quinolinium salt.

Structural Characteristics

Quinoline Core Structure

The fundamental structural framework of 4-bromo-3,6-dichloro-8-methylquinoline is based on the quinoline core, which consists of a benzene ring fused to a pyridine ring in a linear arrangement. This bicyclic aromatic system exhibits characteristic features of both benzene and pyridine chemistry, with the nitrogen atom located in the six-membered heterocyclic ring providing basic character while maintaining the aromatic stability of the overall system. The quinoline core structure is inherently planar, with all atoms lying essentially within the same plane due to the extended π-electron conjugation system that spans both rings of the bicyclic framework.

The electron distribution within the quinoline core creates distinct regions of electron density that influence both chemical reactivity and physical properties. The pyridine ring typically exhibits electron-deficient character compared to the benzene ring, making certain positions more susceptible to nucleophilic attack, while other positions are more reactive toward electrophilic substitution. The fusion of the two rings creates a rigid structural framework that restricts conformational flexibility and contributes to the overall stability of the quinoline system. This structural rigidity is particularly important in determining the three-dimensional arrangement of substituents and their steric interactions within the molecule.

Substitution Pattern Analysis

The specific substitution pattern in 4-bromo-3,6-dichloro-8-methylquinoline involves four distinct positions on the quinoline core, creating a highly substituted derivative with significant electronic and steric effects. The bromine atom at position 4 occupies a location on the pyridine ring adjacent to the nitrogen atom, placing it in a position that experiences significant electronic influence from the heteroatom. The chlorine atoms at positions 3 and 6 are located on different rings of the quinoline system, with the position 3 chlorine on the pyridine ring and the position 6 chlorine on the benzene ring, creating an asymmetric distribution of halogen substituents across the bicyclic framework.

The methyl group at position 8 represents the only alkyl substituent in the molecule and occupies a position on the benzene ring that is geometrically remote from the nitrogen atom but sterically significant due to its proximity to other substituents. This substitution pattern creates a unique electronic environment where electron-withdrawing halogen atoms dominate the electronic properties of the molecule while the methyl group provides a small electron-donating contribution. The overall effect of this substitution pattern is to create a highly electron-deficient quinoline system with significantly altered reactivity compared to the parent quinoline compound.

Electronic Distribution Effects

The electronic distribution within 4-bromo-3,6-dichloro-8-methylquinoline is profoundly influenced by the presence of three halogen atoms, each contributing electron-withdrawing effects through both inductive and resonance mechanisms. The bromine atom at position 4 exerts a strong electron-withdrawing effect that significantly reduces the electron density at the nitrogen atom and adjacent carbon centers, thereby diminishing the basic character of the quinoline nitrogen compared to unsubstituted quinoline. The chlorine atoms at positions 3 and 6 provide additional electron-withdrawing effects that further deplete electron density throughout the π-system, creating a highly electron-deficient aromatic system.

The cumulative effect of multiple halogen substituents creates a significant polarization of the quinoline π-electron system, with electron density concentrated in regions distant from the halogen substituents. This electronic redistribution has profound implications for the chemical reactivity of the compound, making nucleophilic substitution reactions more favorable at halogen-substituted positions while reducing the likelihood of electrophilic aromatic substitution reactions. The methyl group at position 8 provides a modest electron-donating effect through hyperconjugation, but this contribution is insufficient to counterbalance the strong electron-withdrawing effects of the three halogen atoms, resulting in an overall electron-deficient character for the molecule.

Propriétés

Numéro CAS |

1208956-95-9 |

|---|---|

Formule moléculaire |

C10H6BrCl2N |

Poids moléculaire |

290.969 |

Nom IUPAC |

4-bromo-3,6-dichloro-8-methylquinoline |

InChI |

InChI=1S/C10H6BrCl2N/c1-5-2-6(12)3-7-9(11)8(13)4-14-10(5)7/h2-4H,1H3 |

Clé InChI |

WOBRGRABGHQXIK-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC(=C1)Cl)C(=C(C=N2)Cl)Br |

Synonymes |

4-Bromo-3,6-dichloro-8-methylquinoline |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below compares substituent positions, functional groups, and molecular weights of 4-Bromo-3,6-dichloro-8-methylquinoline with structurally related quinoline derivatives:

Key Observations:

- Substituent Positioning: The target compound’s bromine at position 4 and chlorines at 3 and 6 create a sterically hindered and electron-deficient quinoline core. This contrasts with 6-Bromo-4-chloro-8-methylquinoline , where bromine at position 6 may lead to different regioselectivity in reactions.

- Functional Groups: The trifluoromethyl group in 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline introduces strong electron-withdrawing effects, enhancing stability against nucleophilic attack compared to the target compound’s methyl group.

- Molecular Weight : Derivatives with additional halogens or functional groups (e.g., nitrile in ) exhibit higher molecular weights, impacting solubility and bioavailability.

Physical Properties

- Solubility : The trifluoromethyl group in reduces polarity, likely decreasing aqueous solubility compared to the target compound.

- Crystallinity: 4-Bromo-8-methoxyquinoline forms one-dimensional chains via C–H⋯π interactions, whereas the target compound’s methyl and chlorine substituents may disrupt such packing, affecting crystallinity.

Méthodes De Préparation

Bromination Methods

Bromination at position 4 is typically achieved using N-bromosuccinimide (NBS) or elemental bromine (Br₂) in polar aprotic solvents like dimethylformamide (DMF) or acetic acid.

Protocol :

-

Substrate : 3,6-dichloro-8-methylquinoline.

-

Reagent : NBS (1.1 equiv) in DMF at 0–25°C.

-

Yield : 65–75%.

Mechanistic Insight :

The electron-withdrawing effect of the quinoline nitrogen directs electrophilic bromine to the para position (C4). Steric hindrance from the C8 methyl group minimizes competing reactions at adjacent sites.

Chlorination Methods

Chlorination at positions 3 and 6 employs sulfuryl chloride (SOCl₂) or chlorine gas (Cl₂) with Lewis acid catalysts (e.g., FeCl₃).

Protocol :

-

Substrate : 4-bromo-8-methylquinoline.

-

Reagent : Cl₂ (2.5 equiv) in CH₂Cl₂ with FeCl₃ (10 mol%) at 50°C.

Regioselectivity :

The methyl group at C8 activates the ortho and para positions (C7 and C9), but the nitrogen’s electron-withdrawing nature favors chlorination at C3 and C6.

One-Pot Synthesis via Cyclization

A patent-pending method (CN109096185A) describes a streamlined route using o-propargyl phenyl azide as a precursor:

Reaction Conditions :

-

Precursor : o-Propargyl phenyl azide with substituents pre-installed at positions corresponding to C3, C6, and C8.

-

Halogenation Agents : TMSBr or HBr (2.5–3.0 equiv).

-

Solvent : Nitromethane or acetonitrile.

-

Temperature : 40–60°C.

-

Time : 1–2 hours.

Mechanism :

Thermal cyclization forms the quinoline core, followed by bromine incorporation at C4. Pre-existing chloro and methyl groups are retained through steric protection.

Advantages :

Optimization of Reaction Conditions

Solvent Effects

Catalytic Additives

-

FeCl₃ improves chlorination efficiency by stabilizing transition states.

-

Pd(PPh₃)₄ facilitates cross-coupling in functionalized derivatives.

Temperature and Time

-

Bromination : 0–25°C to minimize dihalogenation.

-

Chlorination : 50–60°C for complete conversion without decomposition.

Industrial-Scale Production Considerations

Process Intensification :

-

Continuous-flow reactors reduce reaction times and improve safety in bromine handling.

-

In-line analytics (e.g., FTIR) monitor halogenation progress in real time.

Purification :

-

Column chromatography (silica gel, hexane/ethyl acetate) resolves regioisomers.

-

Crystallization from ethanol/water mixtures achieves >98% purity.

Data Tables

Table 1: Bromination Optimization

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Reagent | NBS (1.1 equiv) | 65–75 |

| Solvent | DMF | 70 |

| Temperature | 0–25°C | 68 |

| Catalyst | None | — |

Table 2: One-Pot Synthesis Metrics

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Precursor | o-Propargyl phenyl azide | 70–80 |

| Halogenation Agent | TMSBr (3.0 equiv) | 75 |

| Solvent | Acetonitrile | 78 |

| Time | 2 hours | 80 |

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.